
N-(acridin-9-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(acridin-9-yl)-4-methylbenzenesulfonamide is a compound that combines the acridine moiety with a sulfonamide group Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(acridin-9-yl)-4-methylbenzenesulfonamide typically involves the nucleophilic substitution of hydrogen in the acridine molecule. One common method is the oxidative nucleophilic substitution of hydrogen (SNH) reaction. This method does not require the preliminary introduction of classical leaving groups or the use of costly catalysts and ligands. The reaction mechanism includes the formation of a σH-adduct, followed by its aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
N-(acridin-9-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, sulfur, and organic compounds (quinones, carbocations) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the acridine ring.
科学的研究の応用
N-(acridin-9-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of N-(acridin-9-yl)-4-methylbenzenesulfonamide involves its interaction with biological targets. The acridine moiety allows the compound to intercalate into DNA, disrupting the DNA structure and inhibiting essential biological processes. This intercalation can lead to the inhibition of enzymes like topoisomerase, which is crucial for DNA replication and transcription .
類似化合物との比較
Similar Compounds
N-(acridin-9-yl)-N-methylbenzamide: Similar in structure but with a methyl group attached to the nitrogen atom.
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Contains a piperidine ring instead of the sulfonamide group.
Uniqueness
N-(acridin-9-yl)-4-methylbenzenesulfonamide is unique due to the presence of both the acridine and sulfonamide groups, which confer a combination of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
特性
分子式 |
C20H16N2O2S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-acridin-9-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O2S/c1-14-10-12-15(13-11-14)25(23,24)22-20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22) |
InChIキー |
QLDHSCAIZKDCET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



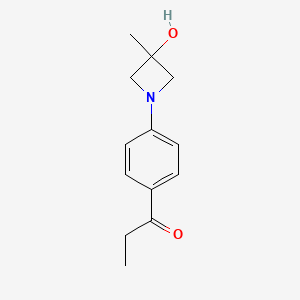
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
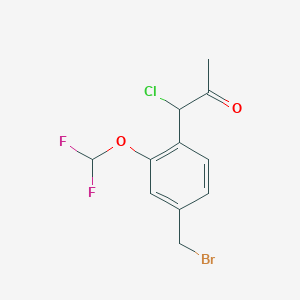


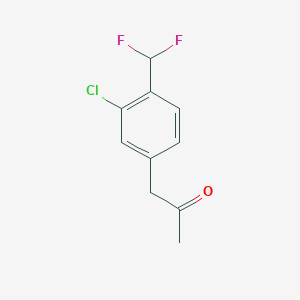
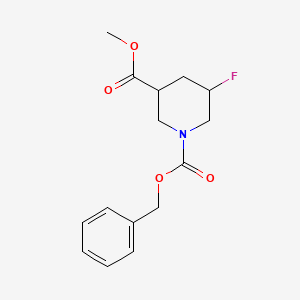
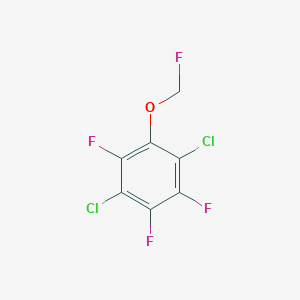


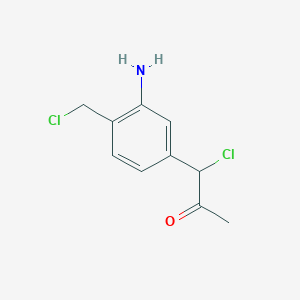
![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
